Vioxanthin

Description

Properties

CAS No. |

15447-05-9 |

|---|---|

Molecular Formula |

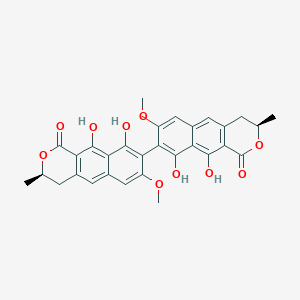

C30H26O10 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

(3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one |

InChI |

InChI=1S/C30H26O10/c1-11-5-13-7-15-9-17(37-3)23(27(33)19(15)25(31)21(13)29(35)39-11)24-18(38-4)10-16-8-14-6-12(2)40-30(36)22(14)26(32)20(16)28(24)34/h7-12,31-34H,5-6H2,1-4H3/t11-,12-/m1/s1 |

InChI Key |

CJKYODJTBJDEJI-VXGBXAGGSA-N |

SMILES |

CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(C[C@H](OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |

Canonical SMILES |

CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |

Other CAS No. |

15447-05-9 |

Synonyms |

Tf-26Vx vioxanthin |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity : Vioxanthin has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have shown that this compound exhibits activity against Candida albicans and other opportunistic fungal infections, making it a candidate for developing antifungal treatments .

Anticancer Properties : this compound has been investigated for its potential anticancer effects. It is believed to induce apoptosis in cancer cells, particularly in colorectal cancer lines. The compound's ability to modulate cellular pathways associated with cancer progression presents opportunities for its use in chemoprevention strategies .

Nutritional Applications

Antioxidant Properties : As a carotenoid, this compound possesses antioxidant capabilities that can protect cells from oxidative stress. This property is crucial in preventing chronic diseases such as cardiovascular diseases and neurodegenerative disorders .

Dietary Supplementation : Given its health benefits, this compound can be incorporated into dietary supplements aimed at enhancing overall health and wellness. Its role as a natural colorant also makes it appealing for use in food products, providing both aesthetic appeal and health benefits .

Agricultural Applications

Plant Growth Promotion : this compound can enhance plant growth by improving photosynthetic efficiency and stress tolerance. Research indicates that carotenoids play a role in protecting plants from environmental stressors such as drought and salinity .

Biopesticide Development : The antimicrobial properties of this compound suggest its potential as a natural biopesticide. By inhibiting pathogenic microorganisms in agricultural settings, this compound can contribute to sustainable farming practices without the adverse effects associated with synthetic pesticides .

Industrial Applications

Natural Colorant : this compound's vibrant color makes it suitable for use as a natural dye in various industries, including textiles and cosmetics. The shift towards natural products enhances consumer demand for safe and non-toxic colorants .

Food Preservation : Its antioxidant properties also lend this compound potential applications in food preservation, helping to extend shelf life by preventing oxidative spoilage .

Case Study 1: Antifungal Efficacy

A study conducted on the efficacy of this compound against Candida albicans demonstrated that treatment with the compound significantly reduced fungal load in infected models. The study highlighted this compound's mechanism of action, which involves disrupting fungal cell membrane integrity.

Case Study 2: Antioxidant Activity

Research assessing the antioxidant capacity of this compound found that it effectively scavenged free radicals in vitro, showing promise as a dietary supplement to combat oxidative stress-related diseases.

Data Tables

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceutical | Antimicrobial agent | Inhibits growth of fungi and bacteria |

| Anticancer agent | Induces apoptosis in cancer cells | |

| Nutritional | Dietary supplement | Provides antioxidants; supports overall health |

| Agricultural | Plant growth promoter | Enhances photosynthesis; improves stress tolerance |

| Biopesticide | Reduces reliance on synthetic pesticides | |

| Industrial | Natural colorant | Safe alternative to synthetic dyes |

| Food preservation | Extends shelf life through antioxidant properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eriocauline (Naphthopyranone Dimer)

- Source : Isolated from Eriocaulon ligulatum capitula via silica gel chromatography .

- Structure: A naphthopyranone dimer, distinct from vioxanthin’s 8,8′-binaphthopyran-2-one configuration.

Xanthomegnin and Viomellein

- Source : Fungal metabolites from Penicillium and Aspergillus spp., associated with food spoilage and hepatotoxicity .

- Structure : Polyketide-derived mycotoxins with xanthone-like scaffolds .

- Bioactivity :

Paepalantine Derivatives (5-Demethoxy-paepalantine and Glucosides)

- Source : Isolated from Paepalanthus macrocephalus and Eriocaulon buergerianum .

- Structure: Monomeric naphthopyranones with glycosidic modifications.

- Bioactivity : Mutagenicity reported in Paepalanthus bromelioides derivatives .

- Key Difference : Unlike this compound, paepalantine derivatives lack dimeric structures and show mutagenic rather than antimicrobial effects.

Semi-Vioxanthin

- Source : Co-isolated with this compound from Paepalanthus diffissus rhizomes .

- Structure: A monomeric precursor of this compound.

- Bioactivity: Limited studies, but its presence in plants suggests evolutionary conservation of naphthopyranone biosynthesis .

- Key Difference: Semi-vioxanthin’s monomeric structure contrasts with this compound’s dimeric form, likely reducing its bioactivity.

Metabolic Engineering Potential

Preparation Methods

Fungal Cultivation and Biomass Preparation

Fungal strains such as T. violaceum are cultivated on nutrient-rich media under controlled conditions to optimize this compound yield. Submerged fermentation or solid-state fermentation systems are employed, with parameters like temperature (25–30°C), pH (5.5–6.5), and incubation time (7–14 days) critical for maximizing pigment production. Post-cultivation, biomass is harvested, lyophilized, and pulverized to facilitate solvent extraction.

Solvent Extraction and Purification

Polar solvents such as methanol, ethanol, or acetone are commonly used to extract this compound from fungal biomass. A typical protocol involves:

-

Maceration : Soaking dried biomass in solvent (1:10 w/v) for 24–48 hours with agitation.

-

Filtration : Removing particulate matter via vacuum filtration or centrifugation.

-

Concentration : Evaporating the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification : Using silica gel column chromatography with gradients of ethyl acetate and hexane to isolate this compound.

Despite these methods, this compound’s low natural abundance and co-extraction with structurally similar metabolites complicate purification.

Laboratory Synthesis of this compound

While a laboratory synthesis of this compound has been reported, specific reaction conditions and yields remain undisclosed in publicly available literature. Insights can be inferred from synthetic strategies for analogous mycotoxins and epoxy-carotenoids.

Oxidative Modification of Precursors

This compound’s structure suggests it may derive from the oxidation of a polyene precursor. A plausible route involves:

-

Epoxidation : Introducing epoxy groups to a conjugated diene system using peracids (e.g., meta-chloroperbenzoic acid) or hydrogen peroxide in the presence of catalysts.

-

Hydroxylation : Enzymatic or chemical hydroxylation at specific positions, potentially leveraging cytochrome P450 monooxygenases or metal-mediated reactions.

Biomimetic Approaches

Mimicking fungal biosynthetic pathways could offer a sustainable route. For example, heterologous expression of T. violaceum genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae might enable de novo this compound production. Such strategies have succeeded for violaxanthin, though this compound-specific enzymes remain uncharacterized.

Analytical Characterization and Quality Control

Accurate quantification and purity assessment of this compound require advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with photodiode array detection is the gold standard for this compound analysis. A validated method includes:

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of Vioxanthin?

this compound's structure (8,8'-binaphthopyran-2-one) is typically characterized using high-performance liquid chromatography (HPLC) for purification, nuclear magnetic resonance (NMR) for atomic-level resolution, and mass spectrometry (MS) for molecular weight confirmation. Structural data from PubChem (CID: 119072) can be cross-referenced using tools like Babel and GChemPaint for 3D modeling . For fungal-derived this compound, UV-Vis spectrophotometry is critical to assess polyketide-derived pigmentation under varying pH conditions .

Q. How is this compound synthesized in Trichophyton rubrum, and what cultivation conditions optimize its yield?

this compound biosynthesis in T. rubrum is driven by polyketide synthases under specific pH and nutrient conditions. Studies show maximal pigmentation in Sabouraud dextrose agar at pH 6.5–7.0, with iron and magnesium as co-factors. Cultivation at 25–28°C for 14–21 days is optimal, validated via HPLC quantification .

Q. What experimental protocols ensure reproducible isolation of this compound from fungal cultures?

A standardized protocol involves:

- Extracting mycelia with chloroform-methanol (2:1 v/v).

- Filtering and evaporating under reduced pressure.

- Purifying via silica-gel column chromatography (hexane:ethyl acetate gradient).

- Validating purity using thin-layer chromatography (TLC) and NMR .

Advanced Research Questions

Q. What methodological challenges arise in resolving contradictions about this compound’s enzymatic activity under varying reductant conditions?

Evidence from Arabidopsis mutants (vtc2-4) reveals that ascorbate is not the sole reductant for this compound de-epoxidase. Alternative reductants (e.g., glutathione) may drive activity, as shown by zeaxanthin accumulation under high light (HL) stress. Experimental designs must control for pH (4.5–6.0) and reductant concentration (10–100 mM ascorbate), using mutants lacking APX/PRX enzymes to isolate alternative pathways .

Q. How do pH and redox gradients in the thylakoid lumen influence this compound’s role in photoprotection?

this compound de-epoxidase exhibits pH-dependent activity, with optimal function at pH 4.5–5.5 and 10–20 mM ascorbate. In vivo, lumenal ascorbate levels (~1–5 mM) limit activity, necessitating alternative reductants. Spectrophotometric assays under controlled pH (using buffers like MES/HEPES) and redox potential (via dithiothreitol titration) are critical to mimic physiological conditions .

Q. What retrosynthetic strategies are effective for chemical synthesis of this compound derivatives?

Retrosynthetic analysis (Scheme 1, ) proposes coupling naphthopyran-2-one monomers via Suzuki-Miyaura cross-coupling. Key steps include:

Q. How can conflicting data on this compound’s antioxidant vs. pro-oxidant effects be reconciled?

Discrepancies arise from assay-specific conditions. For example:

- In vitro DPPH assays show antioxidant activity (IC₅₀ ~20 µM).

- In HL-stressed chloroplasts, this compound generates ROS via incomplete redox cycling. Methodological solutions include using spin-trapping agents (e.g., TEMPO) in electron paramagnetic resonance (EPR) to detect transient radicals .

Methodological Recommendations

- Data Validation : Cross-validate spectroscopic findings with computational tools (e.g., Gaussian for DFT calculations) to resolve structural ambiguities .

- Controlled Experiments : Use APX-knockout mutants and pH-stat systems to isolate variables in enzymatic studies .

- Synthetic Reproducibility : Document catalyst loading, solvent purity, and reaction time to ensure batch consistency in chemical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.